1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene

説明

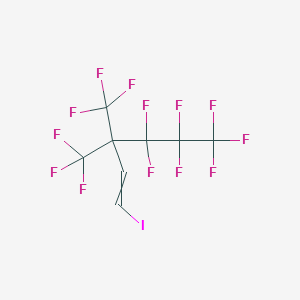

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a hexene backbone

準備方法

Synthetic Routes and Reaction Conditions

One common method is the reaction of a hexene derivative with fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ammonia in polar solvents.

Addition Reactions: Electrophiles like bromine or nucleophiles like water in the presence of catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of hydroxyl or amino derivatives.

Addition Reactions: Formation of dihalo or dihydro derivatives.

Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.

科学的研究の応用

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialized materials with unique properties, such as high thermal stability and chemical resistance.

作用機序

The mechanism of action of 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.

類似化合物との比較

Similar Compounds

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-hexene: Lacks the iodine atom, resulting in different reactivity and applications.

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-bromo-1-hexene: Contains a bromine atom instead of iodine, leading to variations in chemical behavior.

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-chloro-1-hexene:

Uniqueness

The presence of the iodine atom in 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry.

生物活性

Chemical Structure and Properties

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene features a complex structure characterized by multiple fluorinated groups. The presence of iodine and trifluoromethyl groups contributes to its unique reactivity and potential biological interactions. The molecular formula is C8F11I, indicating a high degree of fluorination which is typical for compounds in the PFAS category.

| Property | Value |

|---|---|

| Molecular Formula | C8F11I |

| Molecular Weight | 404.05 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Purity | ≥ 96% (commercial grade) |

Toxicological Studies

PFAS compounds are often associated with toxicity due to their persistence in biological systems. They can bioaccumulate in tissues and have been linked to various health issues, including:

- Endocrine disruption: Some studies indicate that PFAS may interfere with hormone function.

- Immune system effects: Exposure to PFAS has been correlated with altered immune responses.

- Carcinogenic potential: Certain PFAS have shown links to cancer development in animal models.

Case Study 1: Endocrine Disruption

A study examining the effects of various PFAS on endocrine function found that exposure to fluorinated compounds can lead to alterations in thyroid hormone levels. Although This compound was not specifically tested, its structural similarities to other known endocrine disruptors suggest potential risks.

Case Study 2: Immunotoxicity

Research has shown that PFAS exposure can lead to immunotoxic effects in both animal models and human populations. A notable study indicated that individuals with higher serum levels of PFAS had reduced vaccine responses, highlighting the immunosuppressive potential of these substances.

Research Findings

Recent investigations into the biological activity of fluorinated compounds have focused on their mechanisms of action. For instance:

- Cellular Mechanisms: Studies have demonstrated that PFAS can activate or inhibit various signaling pathways within cells, leading to changes in cell proliferation and apoptosis.

- Environmental Impact: The persistence of PFAS in the environment raises concerns about long-term ecological effects, particularly regarding wildlife exposure and bioaccumulation.

特性

IUPAC Name |

(E)-4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZYWPCOFAVSE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344962 | |

| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126681-21-8 | |

| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。